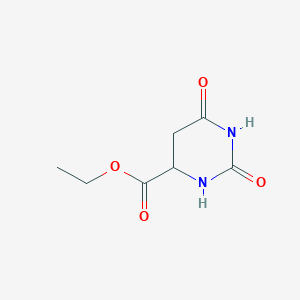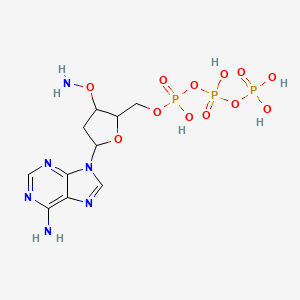
(Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopropyl group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- involves multiple steps, including the formation of the thiazole ring and the introduction of the cyclopropyl and other functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with an alpha-halo acid or its derivative under basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane.
Functional Group Modifications: Various protecting groups, such as the tert-butoxycarbonyl (Boc) group, are introduced and later removed under specific conditions to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-propylidene-, ethyl ester, (Z)-
- 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-propylidene-, methyl ester
Uniqueness
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H27N3O7S |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
(2Z)-2-(1-benzhydryloxycarbonylcyclopropyl)oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C27H27N3O7S/c1-26(2,3)36-25(34)29-24-28-19(16-38-24)20(22(31)32)30-37-27(14-15-27)23(33)35-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3,(H,31,32)(H,28,29,34)/b30-20- |
InChIキー |
DYBXUOYGFGAQHU-COEJQBHMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/OC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)


![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)
